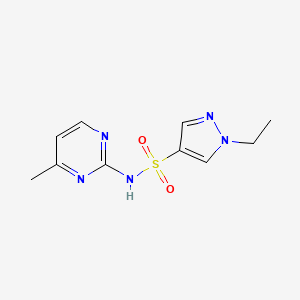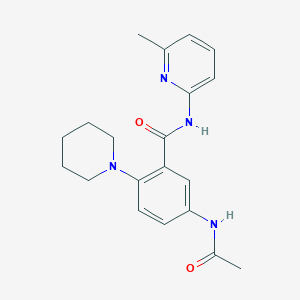![molecular formula C19H29N3O4S B5306964 1-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}azepane](/img/structure/B5306964.png)
1-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}azepane, also known as MS-245, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer and other diseases.
作用機序
1-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}azepane is a selective inhibitor of the proteasome, a large protein complex that is responsible for the degradation of intracellular proteins. By inhibiting the proteasome, this compound induces the accumulation of misfolded and damaged proteins, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism of action is similar to that of bortezomib, a proteasome inhibitor that is currently used in the treatment of multiple myeloma.
Biochemical and Physiological Effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of cancer stem cells. It has also been shown to have anti-inflammatory and neuroprotective effects. In preclinical studies, this compound has been found to be well-tolerated and to have a favorable pharmacokinetic profile.
実験室実験の利点と制限
1-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}azepane has several advantages for lab experiments, including its potency, selectivity, and favorable pharmacokinetic profile. However, it also has some limitations, including the need for specialized equipment and expertise for its synthesis and handling, as well as the potential for off-target effects.
将来の方向性
There are several potential future directions for the development of 1-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}azepane. One area of focus could be the optimization of its pharmacokinetic profile to improve its efficacy and reduce the potential for off-target effects. Another area of focus could be the identification of biomarkers that can predict response to this compound, which could help to guide patient selection for clinical trials. Additionally, the combination of this compound with other therapeutic agents, such as chemotherapy or immunotherapy, could be explored to enhance its antitumor activity. Finally, the potential use of this compound in other diseases, such as neurodegenerative disorders, could be investigated.
In conclusion, this compound is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer and other diseases. Its potent antitumor activity, anti-inflammatory and neuroprotective effects, and favorable pharmacokinetic profile make it a promising therapeutic agent for further development.
合成法
The synthesis of 1-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}azepane involves the condensation of 2-methoxy-5-nitrobenzoic acid with piperazine in the presence of thionyl chloride to form the intermediate 2-methoxy-5-(4-methylpiperazin-1-yl)benzoic acid. This intermediate is then treated with sulfonyl chloride to form the final product, this compound. The purity of the compound is ensured by recrystallization from ethanol.
科学的研究の応用
1-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}azepane has been found to exhibit potent antitumor activity in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. In addition, this compound has been found to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a range of diseases.
特性
IUPAC Name |
azepan-1-yl-[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-20-11-13-22(14-12-20)27(24,25)16-7-8-18(26-2)17(15-16)19(23)21-9-5-3-4-6-10-21/h7-8,15H,3-6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFHCQJPSNIDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5306891.png)

![2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5306902.png)
![ethyl 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxylate](/img/structure/B5306908.png)
![N-ethyl-N-methyl-1-oxo-1-[3-[4-(trifluoromethyl)phenyl]-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propan-2-amine](/img/structure/B5306911.png)
![N-(2-ethylphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5306919.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306927.png)
![2-methyl-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B5306940.png)
![N-[1,1-dimethyl-2-(methylamino)-2-oxoethyl]-N-methyl-2-morpholin-4-ylbenzamide](/img/structure/B5306972.png)

![6-amino-4-[4-ethoxy-3-(hydroxymethyl)phenyl]-6'-methoxy-2,3'-bipyridine-5-carbonitrile](/img/structure/B5306974.png)
![(1R*,2R*,6S*,7S*)-4-[3-(4-morpholinyl)benzyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5306976.png)
![benzyl 4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5306977.png)